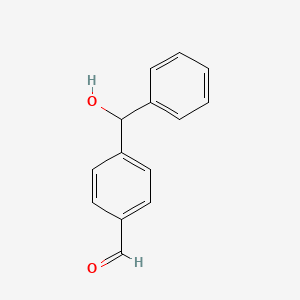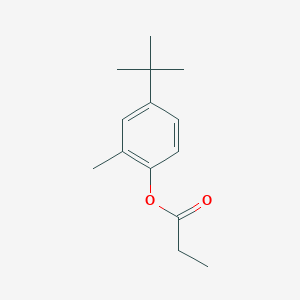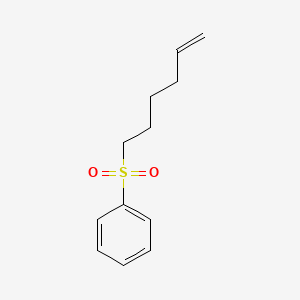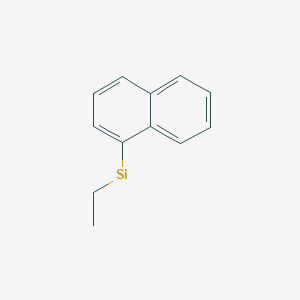
9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol is a siloxane compound characterized by its unique structure, which includes multiple methyl groups and a methoxy group attached to a pentasiloxane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol typically involves the reaction of appropriate silane precursors under controlled conditions. One common method includes the use of dimethylchlorosilane and methanol in the presence of a catalyst to facilitate the formation of the desired siloxane structure.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like distillation and recrystallization to obtain the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of the methoxy group.
Substitution: Substitution reactions can occur at the silicon atoms, where groups like halogens or alkyl groups can replace the existing substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Silanol derivatives, siloxane polymers.
Reduction Products: Silane derivatives with reduced functional groups.
Substitution Products: Halosilanes, alkylsilanes.
Wissenschaftliche Forschungsanwendungen
9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced siloxane-based materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized as a lubricant, surfactant, and in the formulation of specialty coatings and adhesives.
Wirkmechanismus
The mechanism by which 9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The methoxy and methyl groups provide hydrophobic characteristics, while the siloxane backbone offers flexibility and stability. These properties enable the compound to interact with biological membranes, enhancing its potential as a drug delivery agent. Additionally, its ability to form stable siloxane bonds makes it valuable in the synthesis of durable materials.
Vergleich Mit ähnlichen Verbindungen
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane
Comparison: Compared to these similar compounds, 9-Methoxy-1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxan-1-ol is unique due to the presence of the methoxy group, which imparts additional reactivity and potential for functionalization. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
49778-23-6 |
|---|---|
Molekularformel |
C11H34O6Si5 |
Molekulargewicht |
402.81 g/mol |
IUPAC-Name |
hydroxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H34O6Si5/c1-13-19(4,5)15-21(8,9)17-22(10,11)16-20(6,7)14-18(2,3)12/h12H,1-11H3 |
InChI-Schlüssel |
AHAMNKUVRCQJKN-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)



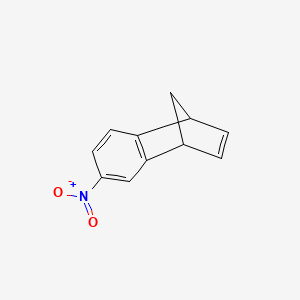
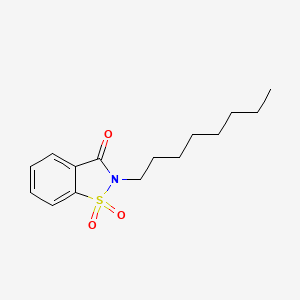
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
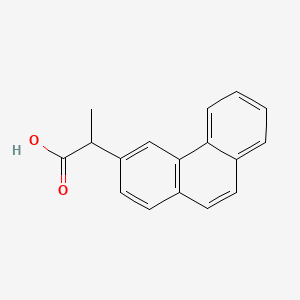
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

